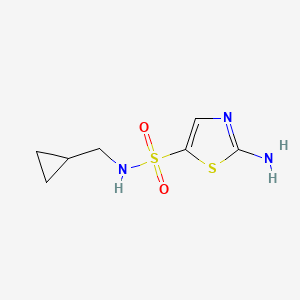

2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide

Descripción general

Descripción

2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C7H11N3O2S2 and its molecular weight is 233.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit the activity of certain enzymes, such as histone deacetylase (hdac) and breakpoint cluster abl (bcr-abl), which play crucial roles in cell proliferation and survival .

Mode of Action

It’s likely that it interacts with its targets, potentially inhibiting their activity and leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell proliferation and survival, potentially through the inhibition of enzymes like hdac and bcr-abl .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various human cancer cell lines .

Actividad Biológica

2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide is a compound belonging to the thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound can be synthesized through the reaction of thiazole derivatives with sulfonamides under controlled conditions.

Synthetic Route Overview

- Starting Materials : Thiazole derivatives, sulfonamide reagents.

- Reagents : Commonly used reagents include thiourea and various alkyl halides.

- Conditions : The reaction is typically carried out in polar solvents under reflux conditions.

Biological Activities

The biological activities of this compound have been investigated across several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Anticancer Activity

Research has shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on human leukemia cell lines, demonstrating IC50 values in the micromolar range, indicating potent activity against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (leukemia) | 5.0 |

| Other Thiazole Derivatives | HepG2 (liver cancer) | 10.0 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicate effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Interaction : It may interact with specific receptors that modulate cellular responses to growth signals.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : It has shown significant cytotoxicity against multiple cancer cell lines with low toxicity to normal cells.

- Selectivity : The compound exhibits selective inhibition of cancerous cells over non-cancerous cells, indicating a favorable therapeutic index.

- Structure-Activity Relationship (SAR) : Variations in the cyclopropyl group and sulfonamide moiety have been explored to optimize potency and selectivity .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide are diverse and include:

- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antibacterial properties. Research indicates that derivatives of thiazole, including sulfonamides, exhibit effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Thiazole derivatives have been extensively studied for their anticancer effects. The compound has shown cytotoxic activity against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

- Anti-inflammatory Effects : Some studies suggest that thiazole-based compounds may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions that incorporate thiazole and sulfonamide functionalities. The following general pathway can be outlined:

- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate precursors to form the thiazole ring.

- Introduction of Sulfonamide Group : A sulfonyl chloride is reacted with an amine to introduce the sulfonamide group.

- Cyclopropylmethyl Substitution : The final step involves attaching the cyclopropylmethyl group to the nitrogen atom of the thiazole structure.

Therapeutic Potential

The therapeutic potential of this compound extends to various medical applications:

- Infectious Diseases : Given its antibacterial properties, this compound could be developed into new antibiotics, addressing the growing issue of antibiotic resistance.

- Cancer Treatment : Its cytotoxic effects against cancer cell lines highlight its potential as a chemotherapeutic agent. Further research could optimize its efficacy and reduce side effects compared to existing treatments.

- Pain Management : Some sulfonamide derivatives have been studied for their TRPM8 antagonistic activity, which could be relevant in developing analgesics for neuropathic pain .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have documented the effectiveness of thiazole-based compounds in clinical and laboratory settings:

- Antibacterial Efficacy Study : A study demonstrated that derivatives of thiazoles showed significant growth inhibition against E. coli at low concentrations, suggesting their potential as new antibacterial agents.

- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of thiazole derivatives on HepG2 and PC12 cells revealed promising results with IC values lower than those of established chemotherapeutics like 5-Fluorouracil.

- TRPM8 Antagonism : A study investigating the TRPM8 antagonistic activity of sulfonamides found that certain derivatives could modulate pain pathways effectively, indicating potential for pain management therapies.

Propiedades

IUPAC Name |

2-amino-N-(cyclopropylmethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S2/c8-7-9-4-6(13-7)14(11,12)10-3-5-1-2-5/h4-5,10H,1-3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQHUZPIDQLYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNS(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.